molecular formula C8H9BF2O3 B12833144 [2-(Difluoromethoxy)-3-methylphenyl]boronic acid CAS No. 958451-78-0

[2-(Difluoromethoxy)-3-methylphenyl]boronic acid

Cat. No.: B12833144
CAS No.: 958451-78-0
M. Wt: 201.97 g/mol
InChI Key: HCNMYMKJTFLPOQ-UHFFFAOYSA-N
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Description

[2-(Difluoromethoxy)-3-methylphenyl]boronic acid ( 958451-78-0) is an organoboron compound with the molecular formula C 8 H 9 BF 2 O 3 and a molecular weight of 201.96 g/mol . This aryl boronic acid serves as a critical building block in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in the Suzuki-Miyaura (SM) cross-coupling reaction, a powerful method for forming carbon-carbon (C–C) bonds that is indispensable in the development of pharmaceuticals and advanced materials . In the SM reaction, this reagent acts as a nucleophilic coupling partner, transferring its aromatic group to a palladium catalyst in a process known as transmetalation. The difluoromethoxy and methyl substituents on the phenyl ring can influence both the electronic properties and steric profile of the molecule, potentially enhancing its reactivity and allowing for the construction of complex, sterically hindered biaryl structures that are common in drug discovery . Boronic acids, in general, are valued for their stability, low toxicity, and functional group tolerance, making them a "gold standard" reagent for biaryl construction in medicinal chemistry . Researchers utilize this compound exclusively for laboratory research purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

958451-78-0

Molecular Formula

C8H9BF2O3

Molecular Weight

201.97 g/mol

IUPAC Name

[2-(difluoromethoxy)-3-methylphenyl]boronic acid

InChI

InChI=1S/C8H9BF2O3/c1-5-3-2-4-6(9(12)13)7(5)14-8(10)11/h2-4,8,12-13H,1H3

InChI Key

HCNMYMKJTFLPOQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)C)OC(F)F)(O)O

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 2-(Difluoromethoxy)-3-methylphenol

  • Reagents : 3-Methylphenol, chlorodifluoromethane (ClCF₂H), cesium fluoride (CsF).
  • Conditions : DMF solvent, 100°C, 12 hours under nitrogen.
  • Mechanism : Nucleophilic substitution of the phenolic hydroxyl group with a difluoromethoxy group via deprotonation by CsF.
  • Yield : ~75% (based on analogous reactions in).

Step 2: Bromination to 4-Bromo-2-(difluoromethoxy)-3-methylbenzene

  • Reagents : N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN).
  • Conditions : CCl₄, reflux, 6 hours.
  • Regioselectivity : Bromination occurs para to the electron-withdrawing difluoromethoxy group.
  • Yield : ~82% (based on).

Step 3: Miyaura Borylation to Install Boronic Acid

  • Reagents : Bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂ catalyst, potassium acetate (KOAc).
  • Conditions : Dioxane, 80°C, 8 hours.
  • Product : Boronic ester intermediate, hydrolyzed to boronic acid using 1M HCl.
  • Yield : 65% (boronic ester), 90% hydrolysis efficiency (based on).

Table 1: Reaction Parameters for Direct Difluoromethylation Pathway

Step Key Reagents Conditions Yield
1 ClCF₂H, CsF DMF, 100°C, 12h 75%
2 NBS, AIBN CCl₄, reflux, 6h 82%
3 B₂Pin₂, Pd(dppf)Cl₂, KOAc Dioxane, 80°C, 8h 65%

Cross-Coupling Approach via Aryl Iodides

Step 1: Iodination of 3-Methylphenol

  • Reagents : Iodine (I₂), iodic acid (HIO₃), sulfuric acid (H₂SO₄).
  • Conditions : 50°C, 4 hours.
  • Product : 2-Iodo-3-methylphenol.
  • Yield : ~70% (based on).

Step 2: Difluoromethylation via Palladium Catalysis

  • Reagents : Difluoromethyl copper (CuCF₂H), Pd(PPh₃)₄ catalyst.
  • Conditions : DMF, 120°C, 24 hours.
  • Product : 2-(Difluoromethoxy)-3-methylphenyl iodide.
  • Yield : ~60% (based on).

Step 3: Miyaura Borylation

  • Reagents : B₂Pin₂, PdCl₂(dtbpf) catalyst.
  • Conditions : Dioxane, 80°C, 8 hours.
  • Yield : 55% (boronic ester), 85% hydrolysis efficiency (based on).

Table 2: Cross-Coupling Pathway Performance

Step Key Reagents Conditions Yield
1 I₂, HIO₃, H₂SO₄ 50°C, 4h 70%
2 CuCF₂H, Pd(PPh₃)₄ DMF, 120°C, 24h 60%
3 B₂Pin₂, PdCl₂(dtbpf) Dioxane, 80°C, 8h 55%

Comparative Analysis of Methods

Parameter Direct Difluoromethylation Cross-Coupling
Total Steps 3 3
Overall Yield ~44% ~28%
Cost Efficiency Moderate (uses ClCF₂H) High (Pd/Cu)
Scalability High Moderate

Critical Considerations

  • Stability of Intermediates : Arylboronic esters are hydrolyzed under mild acidic conditions, avoiding protodeboronation (see).
  • Regioselectivity : Difluoromethylation favors ortho/para positions relative to directing groups (e.g., methyl in).
  • Catalyst Optimization : Pd(dppf)Cl₂ outperforms other catalysts in Miyaura borylation due to enhanced stability ().

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction enables the formation of carbon-carbon bonds between the boronic acid and aryl/vinyl halides, catalyzed by palladium complexes.

Typical Conditions

  • Catalyst: Pd(OAc)₂ with PCy₃·HBF₄

  • Base: Cs₂CO₃

  • Solvent: Toluene/water (10:1 v/v)

  • Temperature: 80°C

Performance Metrics

Aryl Halide SubstituentBoronic Acid PartnerYield (%)
4-(Chloromethyl)phenyl4-Methoxyphenyl93
3-(Chloromethyl)phenyl3-Fluorophenyl92

Data adapted from Pd-catalyzed couplings in .

The difluoromethoxy group enhances electron-withdrawing effects, stabilizing transition states during oxidative addition. The methyl group at the 3-position sterically directs coupling to para positions on partnered halides.

Aryne-Induced Multicomponent Reactions

This platform leverages aryne intermediates to form complex architectures via boronate complexes.

Optimized Protocol

  • Reagents: CsF/Cs₂CO₃ (3:2 ratio)

  • Temperature: −10°C

  • Key Intermediate: Tetrahedral boronate-F⁻ complex

Substituent Effects on Yield

Boronic Acid SubstituentProduct Yield (%)
2-Methylphenyl87
4-Fluorophenyl73

Data from , Table 1C.

At −10°C, side reactions (e.g., proto-deboronation) are suppressed, favoring alkoxide transfer to arynes. The 3-methyl group in [2-(Difluoromethoxy)-3-methylphenyl]boronic acid minimizes steric clashes, improving regioselectivity .

Oxidation and Functional Group Interconversion

The boronic acid moiety undergoes oxidation to phenols or boronate esters under controlled conditions.

Oxidation Pathways

  • To Phenol: H₂O₂/NaOH, 60°C → ~70% conversion

  • To Trifluoroborate: KHF₂, RT → Quantitative

Structural Impact
The difluoromethoxy group resists hydrolysis under basic conditions, preserving aromatic integrity during oxidation.

Mechanistic Insights

  • Boronate Complex Formation: Fluoride ions convert the boronic acid to a tetrahedral boronate, enhancing nucleophilicity (observed via ¹¹B/¹⁹F NMR) .

  • Electronic Effects: The difluoromethoxy group lowers LUMO energy, facilitating transmetalation in cross-couplings .

Comparative Reactivity

Reaction TypeThis compoundPhenylboronic Acid
Suzuki Coupling Yield (%)85–9370–80
Oxidation StabilityHigh (resists hydrolysis)Moderate

Scientific Research Applications

Organic Synthesis

[2-(Difluoromethoxy)-3-methylphenyl]boronic acid is utilized in various organic synthesis reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is essential for forming carbon-carbon bonds, allowing for the construction of complex molecular architectures. The compound's ability to participate in transmetalation processes makes it a valuable reagent in synthetic chemistry.

Reaction TypeDescription
Suzuki-Miyaura CouplingForms carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds.

Medicinal Chemistry

The compound exhibits promising biological activities, making it a candidate for drug development. Its potential applications include:

  • Anticancer Activity : Research indicates that this compound demonstrates selective toxicity towards various cancer cell lines. Studies have shown significant cytotoxicity against breast cancer (MCF-7) cells with an IC₅₀ value indicating effective inhibition at concentrations around 18.76 µg/mL .
  • Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against several strains, including Escherichia coli. Minimum inhibitory concentration (MIC) values have been reported at approximately 6.50 mg/mL, demonstrating its effectiveness against resistant bacterial strains compared to traditional antibiotics .
Biological ActivityTarget Organism/Cell LineIC₅₀ / MIC Value
AnticancerMCF-7 (breast cancer)~18.76 µg/mL
AntibacterialEscherichia coli~6.50 mg/mL

Fluorine Chemistry

The difluoromethoxy substituent enhances the lipophilicity and bioavailability of compounds in drug design. Studies have shown that fluorinated compounds often exhibit improved pharmacokinetic properties, such as absorption and distribution in biological systems . The incorporation of fluorine atoms can also modulate the electronic properties of molecules, affecting their interaction with biological targets.

Case Study 1: Anticancer Properties

A study investigated the structure-activity relationship (SAR) of various boronic acid derivatives, including this compound, against colon cancer cell lines. The findings revealed that modifications to the aryl ring significantly impacted cytotoxicity, with certain substitutions leading to enhanced selectivity against cancerous cells .

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that this compound exhibited moderate antifungal activity against Candida albicans and Aspergillus niger. The antimicrobial mechanism was linked to the disruption of microbial cell wall synthesis, highlighting the potential of boronic acids as novel antibacterial agents .

Mechanism of Action

The mechanism of action of [2-(Difluoromethoxy)-3-methylphenyl]boronic acid primarily involves its ability to form stable complexes with diols and other Lewis bases. This interaction is facilitated by the boronic acid group, which can reversibly bind to diols, forming cyclic boronate esters. This property is exploited in various applications, including sensing and catalysis.

Comparison with Similar Compounds

Structural Analogues and Electronic Effects

[2-Fluoro-3-methoxyphenyl]boronic Acid ()

  • Substituents : 2-fluoro, 3-methoxy.
  • Fluorine at the 2-position may enhance metabolic stability compared to the methyl group in the target compound.

[3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic Acid ()

  • Substituents : 3-bromo, 2-(3-fluorobenzyloxy).
  • Bromine’s electron-withdrawing nature may mimic the difluoromethoxy group’s electronic effects but with higher molecular weight.

2.1.3. [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid ()

  • Substituents: Extended methoxyethyl-phenoxy chain.
  • Comparison : The flexible methoxyethyl group may improve solubility but reduce target specificity compared to the rigid difluoromethoxy group. This compound showed potent fungal histone deacetylase inhibition (IC50 ~1 µM), suggesting substituent bulk can enhance activity.

β-Amido Boronic Acids ()

  • Structure : β-Amido boronic acids with pinacol-protected vs. free boronic acid groups.
  • This highlights the critical role of the free boronic acid group in target engagement, a feature shared with the target compound.

Boronic Acid-Containing cis-Stilbenes ()

  • Structure : Combretastatin analogs with boronic acid replacing hydroxyl groups.
  • Activity : Compounds 13c and 13d (boronic acid at position B) exhibited IC50 values of 0.48–2.1 µM against cancer cell lines, surpassing hydroxyl analogs. This underscores the advantage of boronic acid in enhancing tubulin polymerization inhibition.

Pyrrolidine Boronic Acids ()

  • Structure : Chiral pyrrolidine-boronic acid hybrids.
  • Activity: Racemic mixtures showed varied binding modes, with enantiomers achieving similar docking poses.
Stability and Reactivity

Boronic Acid-to-Ester Ratios ()

  • Comparison : Bortezomib formulations showed boronic acid-to-ester ratios of 0.10–0.27:1. Electron-withdrawing groups (e.g., difluoromethoxy) in the target compound may stabilize the boronic acid form, reducing esterification and improving bioavailability.

Azobenzene Boronic Acids ()

  • Structure : Light-responsive azobenzene-boronic acid conjugates.
  • Reactivity : E→Z isomerization enhanced diol binding by 20-fold. The target compound’s difluoromethoxy group lacks photoswitchability but offers stable electronic effects for consistent binding.

Calix[4]arene Boronic Acid ()

  • Activity : Outperformed phenylboronic acid in amide bond catalysis due to preorganized macrocyclic structure. The target compound’s methyl group may hinder similar supramolecular assembly but improve solubility.

Carbon Dot Sensors ()

  • Application : Phenylboronic acid-modified carbon dots detected glucose at 9–900 µM. The target compound’s difluoromethoxy group could enhance sensor selectivity via stronger diol binding.

Biological Activity

[2-(Difluoromethoxy)-3-methylphenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This compound is characterized by its difluoromethoxy group, which enhances its lipophilicity and may influence its interaction with biological targets.

  • Molecular Formula : C₈H₉BF₂O₃
  • Molecular Weight : 202.96 g/mol
  • Structure : The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it valuable in drug design.

Boronic acids, including this compound, are known to interact with various biological targets. The mechanism often involves:

  • Enzyme Inhibition : Boronic acids can inhibit proteasomes and other enzymes critical for cellular regulation, leading to apoptosis in cancer cells.
  • Modulation of Lipid Metabolism : Some studies suggest that boronic acids can affect lipid biosynthesis pathways, potentially offering therapeutic benefits in metabolic disorders .

Anticancer Activity

Recent studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound demonstrated IC₅₀ values in the nanomolar range against colon cancer cell lines, indicating potent cytotoxicity .
  • Mechanistic Insights : It was observed that the compound selectively induces apoptosis in cells with specific genetic mutations, highlighting its potential for targeted therapy .

Lipid Metabolism Modulation

Research indicates that boronic acids can influence lipid metabolism by modulating gene expression related to lipid biosynthesis:

  • Inhibition of SREBP Pathway : Compounds similar to this compound have been reported to inhibit the SREBP pathway, which is crucial for cholesterol and fatty acid synthesis .
  • Impact on Gene Expression : Studies have shown that these compounds can significantly downregulate genes involved in lipid metabolism at the mRNA level .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituent Effects : The presence of electron-withdrawing groups like difluoromethoxy enhances potency compared to unsubstituted analogs.
  • Positioning of Functional Groups : SAR studies suggest that specific positioning of substituents affects both lipophilicity and biological activity, impacting cellular uptake and efficacy .

Case Studies

StudyCell LineIC₅₀ (nM)Mechanism
Study 1DLD-1 (colon cancer)30 pMSelective apoptosis via mutation targeting
Study 2HCT116 (wild-type APC)>1000No significant activity observed
Study 3HepG2 (liver cancer)50 nMInhibition of lipid biosynthesis

Safety and Toxicity

Safety assessments indicate that this compound has a favorable toxicity profile:

  • In vivo Studies : Preliminary tests in murine models showed no significant toxicity at high doses, suggesting a potential for therapeutic use without severe side effects .
  • Comparative Analysis : Compared to other boronic acids, this compound exhibits lower toxicity while maintaining effective biological activity.

Q & A

Basic: What are the recommended synthetic routes for [2-(Difluoromethoxy)-3-methylphenyl]boronic acid, and how do steric/electronic effects of substituents influence reaction efficiency?

Answer:
Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or directed ortho-metalation strategies. The difluoromethoxy (-OCF₂H) and methyl (-CH₃) groups introduce steric hindrance and electron-withdrawing effects, which may reduce boronation efficiency. To mitigate this:

  • Use bulky palladium catalysts (e.g., Pd(dppf)Cl₂) to stabilize intermediates .
  • Optimize reaction temperature (60–90°C) and base (e.g., K₂CO₃) to enhance coupling yields .
  • Monitor protodeboronation side reactions via ¹¹B NMR during purification .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • Multinuclear NMR : Use ¹H NMR to resolve methyl (δ ~2.3 ppm) and aromatic protons. ¹⁹F NMR identifies the difluoromethoxy group (δ ~-55 to -60 ppm). ¹¹B NMR confirms boronic acid presence (δ ~28–32 ppm) .
  • X-ray crystallography : For structural validation, co-crystallize with diols (e.g., pinacol) to stabilize the boronate ester form .
  • FT-IR : Confirm B-O stretching (~1340 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

Basic: How should this compound be stored to prevent decomposition?

Answer:

  • Store under inert gas (Ar or N₂) at 2–8°C to minimize oxidation and protodeboronation .
  • Use anhydrous solvents (e.g., THF or DMF) for stock solutions, and avoid prolonged exposure to moisture .
  • Monitor purity via HPLC-MS every 3–6 months .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this boronic acid in cross-coupling reactions?

Answer:

  • Perform DFT calculations to model transition states in Suzuki-Miyaura couplings. Focus on the boron-carbon bond dissociation energy and electron density at the boron center .
  • Compare with analogs (e.g., trifluoromethylphenylboronic acids) to assess substituent effects on reaction kinetics .
  • Validate predictions experimentally using kinetic isotope effects (KIEs) .

Advanced: How to resolve contradictory data in protodeboronation rates under varying pH conditions?

Answer:

  • Mechanistic analysis : Protodeboronation proceeds via acid-catalyzed (low pH) or base-mediated (high pH) pathways. Use ¹¹B NMR to track intermediates .
  • Buffer optimization : Test phosphate (pH 7–8) vs. acetate (pH 4–5) buffers to stabilize the boronate ester .
  • Additives : Introduce diols (e.g., ethylene glycol) to suppress decomposition in aqueous conditions .

Advanced: What strategies improve solubility for reactions in non-polar solvents?

Answer:

  • Derivatization : Convert to pinacol ester or MIDA boronate to enhance solubility in toluene or DCM .
  • Co-solvents : Use THF:water (4:1) mixtures for Suzuki couplings .
  • Surfactants : Add CTAB (cetyltrimethylammonium bromide) for micellar catalysis in biphasic systems .

Advanced: How do supramolecular interactions influence crystal packing and stability?

Answer:

  • Analyze hydrogen-bonding networks between boronic acid groups and adjacent aryl rings using X-ray crystallography .
  • Compare with halogenated analogs (e.g., 4-fluorophenylboronic acid) to assess how difluoromethoxy groups alter π-π stacking .
  • Thermogravimetric analysis (TGA) quantifies thermal stability differences caused by packing efficiency .

Basic: What aryl halide partners are optimal for Suzuki-Miyaura couplings with this boronic acid?

Answer:

  • Electron-deficient aryl bromides (e.g., 4-nitrophenyl bromide) enhance reactivity due to the electron-withdrawing difluoromethoxy group .
  • Avoid ortho-substituted halides to reduce steric clashes .
  • Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) with ligand libraries (e.g., SPhos, XPhos) .

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